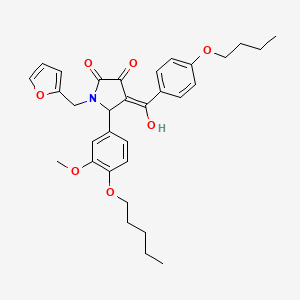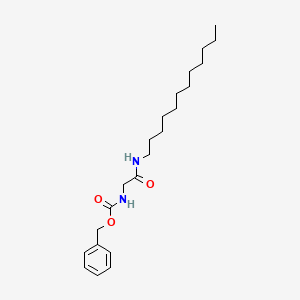
5-(4-Ethoxyphenyl)-4-(2-(2,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Ethoxyphenyl)-4-(2-(2,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of functional groups, including an ethoxyphenyl group, a trimethoxybenzylidene moiety, and a triazole ring, which contribute to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(2,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Triazole: The hydrazone is then subjected to cyclization with 4-ethoxyphenyl isothiocyanate under basic conditions to form the triazole ring.
Thiol Formation: Finally, the thiol group is introduced by treating the triazole intermediate with a suitable thiolating agent, such as hydrogen sulfide or thiourea, under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorinating agents (Cl₂, SOCl₂).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar properties, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential pharmacological activities, such as enzyme inhibition or receptor modulation, could be investigated. Its structural features suggest it might interact with biological targets in a specific manner, making it a candidate for therapeutic development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group diversity.
作用機序
The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(2,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The presence of the ethoxyphenyl and trimethoxybenzylidene groups may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-Phenyl-4H-1,2,4-triazole-3-thiol: Lacks the ethoxy and trimethoxy groups, potentially resulting in different biological activities.
4-(2-(2,4-Dimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with fewer methoxy groups, which may affect its reactivity and pharmacological properties.
5-(4-Methoxyphenyl)-4-(2-(2,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol: Similar but with a methoxy group instead of an ethoxy group, potentially altering its solubility and biological interactions.
Uniqueness
The unique combination of the ethoxyphenyl and trimethoxybenzylidene groups in 5-(4-Ethoxyphenyl)-4-(2-(2,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol may confer distinct pharmacological properties, such as enhanced binding affinity to specific biological targets or improved metabolic stability.
特性
CAS番号 |
624724-82-9 |
|---|---|
分子式 |
C20H23N5O4S |
分子量 |
429.5 g/mol |
IUPAC名 |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5O4S/c1-5-29-15-8-6-13(7-9-15)19-22-23-20(30)25(19)24-21-12-14-10-17(27-3)18(28-4)11-16(14)26-2/h6-12,24H,5H2,1-4H3,(H,23,30)/b21-12+ |
InChIキー |
AIZDAQLDGOCVOR-CIAFOILYSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=C(C=C3OC)OC)OC |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=C(C=C3OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009718.png)
![N-(2,5-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B12009724.png)

![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009735.png)

![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009744.png)
![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12009752.png)

![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B12009777.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12009785.png)

![[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12009800.png)

